molecular formula C16H21ClN2O2 B2474620 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide CAS No. 2188446-95-7

2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide

Cat. No. B2474620
CAS RN: 2188446-95-7
M. Wt: 308.81
InChI Key: DWIMMJTYDDBEDY-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide, also known as TCHP, is a chemical compound that has been gaining attention in scientific research due to its potential as a drug candidate in various fields. TCHP has been synthesized using different methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Moreover, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, anti-inflammatory effects, and antimicrobial activity. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound has limitations, including its low solubility in water and limited bioavailability.

Future Directions

There are several future directions for 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide research, including the optimization of the synthesis method, the development of more soluble derivatives, and the evaluation of this compound in animal models. Additionally, this compound could be further investigated for its potential as a drug candidate in various fields, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential as a drug candidate in various fields. This compound has been synthesized using different methods and has shown promising results in preclinical studies. This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, anti-inflammatory effects, and antimicrobial activity. This compound has advantages for lab experiments, including its ease of synthesis, high purity, and stability, but also has limitations, including its low solubility in water and limited bioavailability. There are several future directions for this compound research, including the optimization of the synthesis method, the development of more soluble derivatives, and the evaluation of this compound in animal models.

Synthesis Methods

2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has been synthesized using various methods, including the reaction of 2-(4-tert-butylphenyl) cyclopropane-1-carbonyl chloride with hydrazine hydrate, followed by chloroacetyl chloride. Another method involves the reaction of 2-(4-tert-butylphenyl) cyclopropane-1-carboxylic acid with thionyl chloride, followed by hydrazine hydrate and chloroacetyl chloride. Both methods have been reported to yield this compound in good yields and purity.

Scientific Research Applications

2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has been studied for its potential as a drug candidate in various fields, including cancer treatment, anti-inflammatory, and antimicrobial activities. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.

properties

IUPAC Name

2-(4-tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-13(12)15(21)19-18-14(20)9-17/h4-7,12-13H,8-9H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIMMJTYDDBEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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